molecular formula C14H9N7 B13857837 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile

4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B13857837
M. Wt: 275.27 g/mol
InChI Key: SJVPTXUCMPCEGO-UHFFFAOYSA-N
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Description

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a biphenyl core with diazidomethyl and carbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Diazidomethyl Group: The diazidomethyl group can be introduced via a diazotization reaction followed by azidation. This involves the conversion of a methyl group to a diazidomethyl group using sodium nitrite and azide salts under acidic conditions.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production methods for 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The diazidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The azide groups can participate in click chemistry reactions to form triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Triazole derivatives.

Scientific Research Applications

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Medicine: Investigated for use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its functional groups:

    Diazidomethyl Group: Can undergo click chemistry reactions, forming stable triazole linkages.

    Carbonitrile Group: Can participate in nucleophilic addition reactions, forming various derivatives. These reactions enable the compound to interact with a variety of molecular targets and pathways, making it versatile for different applications.

Comparison with Similar Compounds

Similar Compounds

    4’-Octyloxy-4-biphenylcarbonitrile: A liquid crystal compound used in optical electronics.

    4’-Pentyl-4-biphenylcarbonitrile: Another liquid crystal with similar structural features.

Uniqueness

4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its combination of diazidomethyl and carbonitrile groups, which provide distinct reactivity and potential for diverse applications compared to other biphenyl derivatives.

Properties

Molecular Formula

C14H9N7

Molecular Weight

275.27 g/mol

IUPAC Name

2-[4-(diazidomethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H9N7/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(18-20-16)19-21-17/h1-8,14H

InChI Key

SJVPTXUCMPCEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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